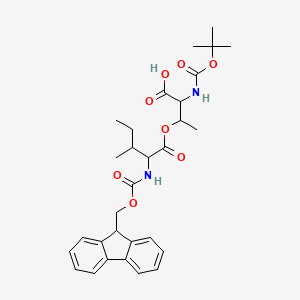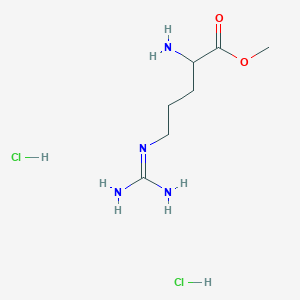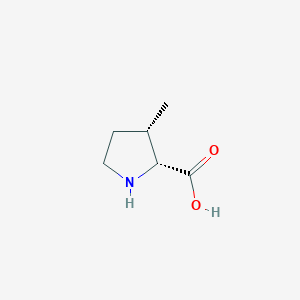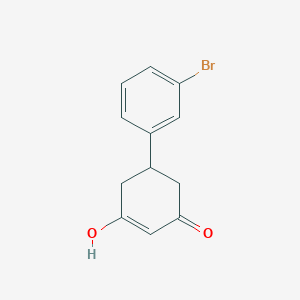
Boc-Thr(Fmoc-Ile)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Thr(Fmoc-Ile)-OH: is a compound used in peptide synthesis. It consists of three main components: Boc (tert-butyloxycarbonyl), Thr (threonine), and Fmoc (fluorenylmethyloxycarbonyl) protecting groups, along with the amino acid isoleucine (Ile). This compound is typically used in solid-phase peptide synthesis, a method widely employed in both research and industrial settings for the production of peptides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Fmoc-Ile)-OH involves several steps:
Protection of Amino Groups: The amino groups of threonine and isoleucine are protected using Boc and Fmoc groups, respectively. This is achieved by reacting the amino acids with Boc anhydride and Fmoc chloride under basic conditions.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods: In industrial settings, the synthesis of this compound is typically carried out using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient production of peptides on a large scale.
化学反应分析
Types of Reactions:
Deprotection Reactions: Boc and Fmoc groups can be removed under acidic and basic conditions, respectively. Boc groups are typically removed using trifluoroacetic acid (TFA), while Fmoc groups are removed using piperidine.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is facilitated by coupling reagents such as HBTU or DIC (N,N’-Diisopropylcarbodiimide).
Common Reagents and Conditions:
Deprotection: TFA for Boc removal, piperidine for Fmoc removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Major Products:
Deprotected Amino Acids: Removal of Boc and Fmoc groups yields free amino acids.
Extended Peptides: Coupling reactions result in the formation of longer peptide chains.
科学研究应用
Chemistry: Boc-Thr(Fmoc-Ile)-OH is used in the synthesis of peptides, which are important in the study of protein structure and function. Peptides synthesized using this compound can be used as building blocks for more complex molecules.
Biology: In biological research, peptides synthesized from this compound are used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine: Peptides synthesized using this compound have potential therapeutic applications. They can be used in the development of peptide-based drugs for the treatment of various diseases, including cancer, diabetes, and infectious diseases.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors.
作用机制
The mechanism of action of Boc-Thr(Fmoc-Ile)-OH is primarily related to its role in peptide synthesis. The Boc and Fmoc groups protect the amino groups of threonine and isoleucine, preventing unwanted side reactions during the synthesis process. The protected amino acids can then be selectively deprotected and coupled to form peptide bonds, allowing for the controlled synthesis of peptides.
相似化合物的比较
Boc-Thr(Boc-Ile)-OH: Similar to Boc-Thr(Fmoc-Ile)-OH but uses Boc protection for both amino acids.
Fmoc-Thr(Fmoc-Ile)-OH: Uses Fmoc protection for both amino acids.
Boc-Thr(Boc-Val)-OH: Uses valine instead of isoleucine.
Uniqueness: this compound is unique in that it uses different protecting groups for threonine and isoleucine, allowing for selective deprotection and coupling reactions. This provides greater flexibility in peptide synthesis compared to compounds that use the same protecting group for both amino acids.
属性
分子式 |
C30H38N2O8 |
|---|---|
分子量 |
554.6 g/mol |
IUPAC 名称 |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C30H38N2O8/c1-7-17(2)24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,7,16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34) |
InChI 键 |
DVXQNNYVNXVLDP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512814.png)
![4-Tert-butyl-2-{[(2-{[(5-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)imino]methyl}phenol](/img/structure/B12512818.png)

![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid](/img/structure/B12512832.png)

![2-[2-(2,4-dichlorophenyl)ethenyl]-1H-1,3-benzodiazole](/img/structure/B12512850.png)

![{2-[(4-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B12512862.png)

![3-{4-[difluoro(phosphono)methyl]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512866.png)
![N-{[1-Methyl-2-(4-methylpiperazin-1-YL)indol-3-YL]methylidene}hydroxylamine](/img/structure/B12512879.png)

![3-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B12512884.png)

